

# Technical Support Center: A Guide to Handling 1-(2-Chloroethoxy)butane

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## Compound of Interest

Compound Name: 1-(2-Chloroethoxy)butane

CAS No.: 10503-96-5

Cat. No.: B077783

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Welcome to the technical support center for **1-(2-Chloroethoxy)butane**. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective handling of this versatile reagent in your experiments.

## Introduction to 1-(2-Chloroethoxy)butane

**1-(2-Chloroethoxy)butane**, with the CAS number 10503-96-5, is a bifunctional organic molecule featuring a butyl ether and a primary alkyl chloride.<sup>[1]</sup> This structure makes it a valuable reagent, particularly in Williamson ether syntheses and other alkylation reactions where the introduction of a butoxyethyl group is desired.<sup>[2][3]</sup> However, its dual reactivity and potential for side reactions necessitate a thorough understanding of its chemical behavior to avoid common experimental pitfalls.

Below is a summary of its key physical and chemical properties:

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> ClO	[1]
Molecular Weight	136.62 g/mol	[1]
Boiling Point	151.8°C at 760 mmHg	
Density	0.95 g/cm <sup>3</sup>	
Flash Point	46°C	

## Frequently Asked Questions (FAQs)

Q1: What are the primary applications of **1-(2-Chloroethoxy)butane** in organic synthesis?

A1: The primary application of **1-(2-Chloroethoxy)butane** is as an alkylating agent to introduce the 2-butoxyethyl moiety onto nucleophilic substrates. This is most commonly achieved through the Williamson ether synthesis, where an alcohol or a phenol is deprotonated to form an alkoxide or phenoxide, which then displaces the chloride in an SN2 reaction.[2] This reagent is useful in the synthesis of more complex ethers and in the development of pharmaceutical intermediates.[4]

Q2: What are the main safety precautions to consider when handling this compound?

A2: While a comprehensive safety data sheet (SDS) for **1-(2-Chloroethoxy)butane** is not readily available, the hazards can be inferred from similar chloroethoxy compounds. It should be handled in a well-ventilated area, preferably a fume hood.[5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as neoprene or nitrile), and a lab coat, is mandatory.[5] Given its flash point of 46°C, it is a flammable liquid and should be kept away from ignition sources.[5] Upon combustion, it may produce toxic fumes, including hydrogen chloride and carbon monoxide.

Q3: How should **1-(2-Chloroethoxy)butane** be properly stored?

A3: **1-(2-Chloroethoxy)butane** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5] It is crucial to store it

separately from incompatible materials, particularly strong oxidizing agents, which can react violently with ethers.[5]

## Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving **1-(2-Chloroethoxy)butane**.

### Problem 1: Low Yield in Williamson Ether Synthesis

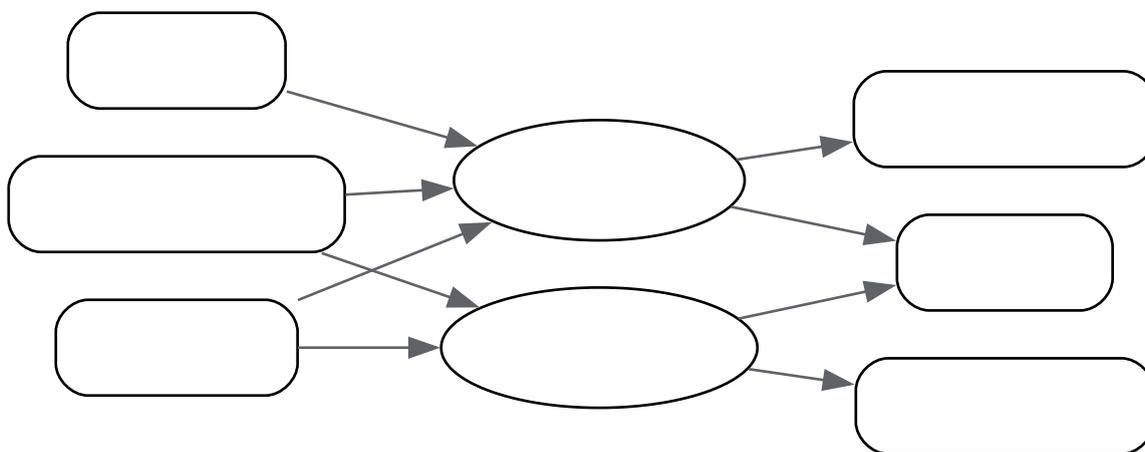
Q: I am reacting **1-(2-Chloroethoxy)butane** with a phenoxide, but my yields of the desired ether product are consistently low. What could be the cause?

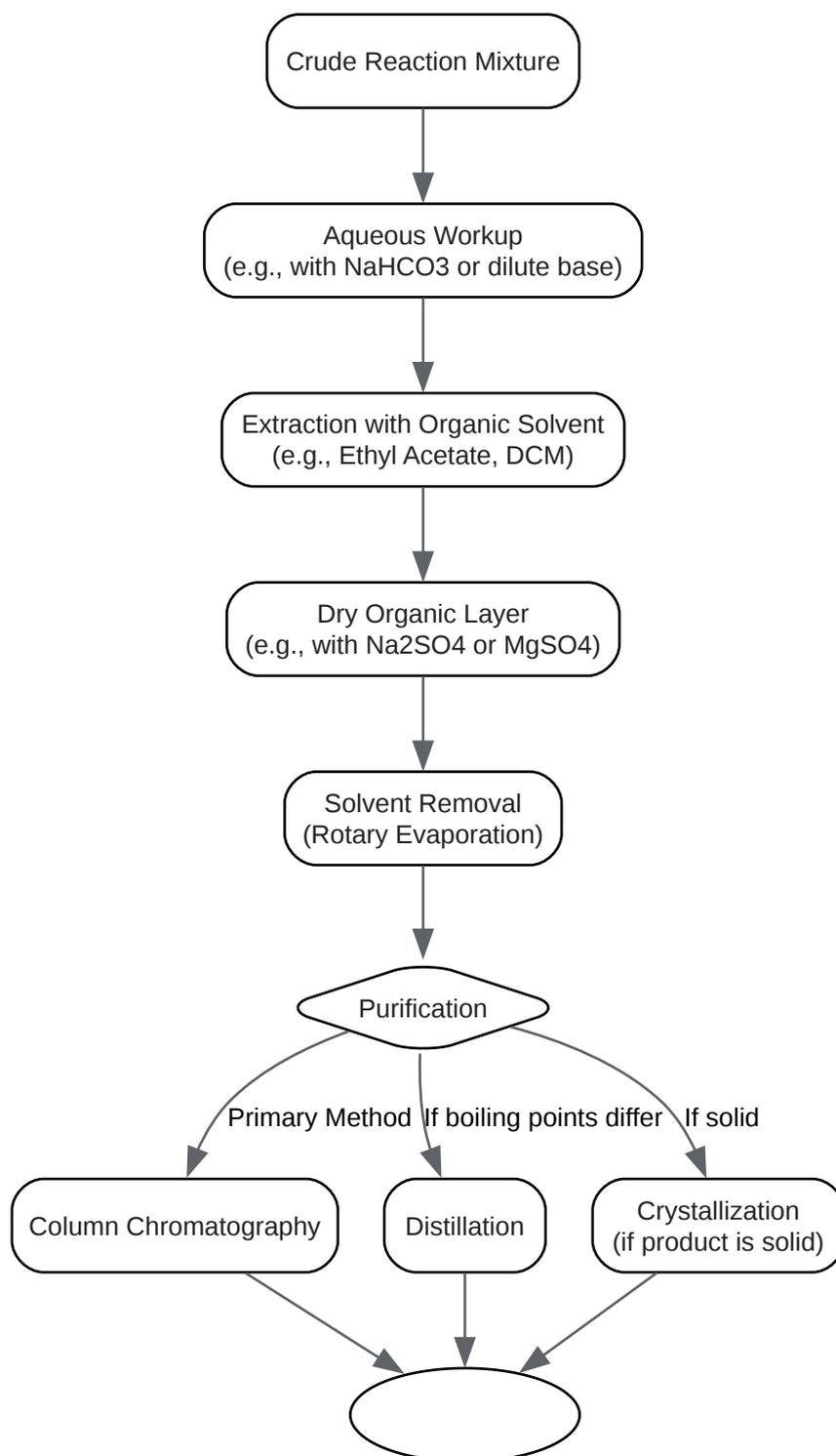
A: Low yields in this reaction are often due to competing side reactions or suboptimal reaction conditions. Here are the most common culprits and their solutions:

- **Competing E2 Elimination:** As a primary alkyl halide, **1-(2-Chloroethoxy)butane** is susceptible to elimination reactions, especially in the presence of a strong, sterically hindered base, which can lead to the formation of byproducts. While the primary nature of the halide favors SN2, a bulky phenoxide or high reaction temperatures can increase the rate of the competing E2 elimination.
  - **Solution:** Employ a less sterically hindered base if possible, and maintain the lowest effective reaction temperature. Using a polar aprotic solvent like DMF or DMSO can also favor the SN2 pathway.[6]
- **Incomplete Deprotonation of the Nucleophile:** If the alcohol or phenol is not fully deprotonated, the concentration of the active nucleophile will be lower than expected, leading to a slower reaction and lower conversion.
  - **Solution:** Ensure you are using a sufficiently strong base (e.g., NaH for alcohols) and that the reaction is anhydrous, as water will consume the base.
- **Hydrolysis of the Reagent:** Although generally stable, prolonged exposure to aqueous basic conditions, especially at elevated temperatures, can lead to the slow hydrolysis of the chloride, forming 2-butoxyethanol.

- Solution: Ensure your reaction is run under anhydrous conditions until the workup step.

The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 elimination side reaction.





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## Sources

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